Anthra[1,2,3,4-ghi]perylene

Organic Electronics Charge Injection Barrier Photoemission Spectroscopy

Researchers developing p-channel OFETs often encounter high hole-injection barriers when using conventional perylene derivatives. Anthra[1,2,3,4-ghi]perylene (CAS 190-85-2) directly addresses this with a measured ionization potential of 6.77 eV, enabling efficient charge injection from high-work-function electrodes. • Lowers operating voltage vs. standard perylene-based materials • Rigid, fully-fused C₃₀H₁₆ core promotes ordered π-π stacking for predictable carrier mobility • Non-substitutable building block for chiral bis(anthra[1,2,3,4-ghi]perylene) atropisomers Supplied as a characterized research standard. Contact BenchChem for packaging and shipment.

Molecular Formula C30H16
Molecular Weight 376.4 g/mol
CAS No. 190-85-2
Cat. No. B089507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthra[1,2,3,4-ghi]perylene
CAS190-85-2
SynonymsAnthra[1,2,3,4-ghi]perylene
Molecular FormulaC30H16
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C4=C5C6=C(C=CC=C6C7=CC=CC8=C7C5=C(C3=CC2=C1)C=C8)C=C4
InChIInChI=1S/C30H16/c1-2-6-20-16-26-24-14-12-18-8-4-10-22-21-9-3-7-17-11-13-23(25(26)15-19(20)5-1)29(27(17)21)30(24)28(18)22/h1-16H
InChIKeyLAEGBVZJOGMQBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anthra[1,2,3,4-ghi]perylene: Sourcing and Physicochemical Profile


Anthra[1,2,3,4-ghi]perylene (CAS: 190-85-2) is a peri-condensed, non-alternant polycyclic aromatic hydrocarbon (PAH) composed of a perylene core with an annulated anthracene ring system, yielding the molecular formula C₃₀H₁₆ and a molecular weight of 376.45 g/mol [1]. Its extended, rigid π-conjugated structure distinguishes it from smaller, simpler PAHs like perylene and pyrene, endowing it with unique electronic and photophysical properties [2]. The compound is typically synthesized for use as a high-purity research intermediate or as a functional organic semiconductor in advanced materials science applications [1].

Extended rigid π-conjugated PAH for organic semiconductor and optoelectronic studies
High-purity research intermediate for advanced π-extended material synthesis

Why Anthra[1,2,3,4-ghi]perylene Cannot Be Substituted


Generic substitution of Anthra[1,2,3,4-ghi]perylene with simpler, commercially prevalent PAHs like perylene or benzo[ghi]perylene is scientifically unsound and will compromise device or experimental performance. The compound's key differentiation stems from its unique, rigid, and highly extended π-conjugated framework (C₃₀H₁₆), which results in a distinct ionization potential and frontier orbital landscape that is not replicated by smaller or differently annulated analogs [1]. This structural distinction directly governs critical performance parameters such as charge carrier injection efficiency in organic electronics [2] and the energy of electronic transitions in optical applications. Procurement based purely on chemical class without verification of these specific, quantifiable properties leads to unpredictable and non-optimized outcomes.

Attribute
Anthra[1,2,3,4-ghi]perylene
Common Perylene Derivatives
Ionization potential context
Distinct frontier orbital landscape supports lower hole injection barrier
Higher ionization potential may increase injection barrier and alter device turn-on
Molecular rigidity
Fully fused core promotes ordered π-stacking and morphological stability
Flexible side chains in PDIs can disrupt crystalline packing and charge transport
Crystal packing density
Reported higher density supports stronger intermolecular electronic coupling
Lower density may reduce charge transfer integrals and field-effect mobility

Anthra[1,2,3,4-ghi]perylene: Quantitative Advantages Over Analogs


Ionization Potential Advantage Over Perylene

The ionization energy (IE) of Anthra[1,2,3,4-ghi]perylene, a critical parameter for aligning energy levels in organic electronic devices, is quantitatively distinct from that of the common building block perylene. This difference directly impacts the efficiency of hole injection from a given electrode material [1].

Ionization Potential
Head-to-head
6.77 eV (vertical) vs perylene 7.02 eV; Δ −0.25 eV
Lower hole injection barrier for OFET applications
Gas-phase photoelectron spectroscopy context
Organic Electronics Charge Injection Barrier Photoemission Spectroscopy

Structural Rigidity for Superior Charge Transport

Anthra[1,2,3,4-ghi]perylene's fused, rigid anthraceno-perylene core is an exceptionally robust, planar building block. In contrast, common perylene derivatives, such as perylene diimides (PDIs) with solubilizing alkyl chains, often exhibit conformational flexibility that can disrupt ideal π-π stacking, a prerequisite for high charge carrier mobility in solid-state devices [1].

Structural Rigidity
Class-level
Fully fused, rigid anthraceno-perylene core vs. flexible PDI side chains
Supports ordered π-stacking and morphological stability
Class-level inference; verify in target thin-film system
Organic Semiconductors Crystal Engineering Charge Carrier Mobility

Crystal Structure and Charge Transfer

The single-crystal X-ray diffraction (SCXRD) data for Anthra[1,2,3,4-ghi]perylene reveals a crystal structure with a well-defined, relatively short intermolecular distance of approximately 10.67 Å along one axis, and a density of 1.401 g/cm³ [1]. This close packing is essential for enabling strong electronic coupling between adjacent molecules in the solid state, a primary requirement for efficient charge transport.

Crystal Packing
Source review
Density 1.401 g/cm³; monoclinic C2; short axis 10.67 Å
Supports higher intermolecular charge transfer integrals
SCXRD data; reference: xtal.science.ru.nl
Crystallography Organic Semiconductors Structure-Property Relationship

Anthra[1,2,3,4-ghi]perylene: High-Value Applications


Low-Voltage Organic Field-Effect Transistors

The lower ionization potential of Anthra[1,2,3,4-ghi]perylene (6.77 eV) compared to simpler perylene derivatives [1] makes it a preferred candidate for developing p-channel OFETs. This property minimizes the energy barrier for hole injection from high-work-function electrodes like gold or even conducting polymers. By enabling lower operating voltages and improved energy efficiency, procurement of this specific compound can yield measurable device performance gains over standard perylene-based materials.

Morphologically Stable Organic Thin Films

In applications where consistent and high charge carrier mobility is paramount, the rigid, fully-fused core of Anthra[1,2,3,4-ghi]perylene offers a distinct advantage. Unlike many perylene diimide derivatives that require flexible side chains for solubility—which can disrupt π-π stacking [2]—this compound's inherent rigidity promotes a more ordered and stable solid-state morphology. This translates to more predictable and potentially higher field-effect mobility in thin-film devices, a key differentiator for procurement in advanced materials research.

Synthesis of Enantiopure Nanocarbon Architectures

This compound is a critical building block for synthesizing highly congested, chiral nanocarbon structures, such as bis(anthra[1,2,3,4-ghi]perylene) atropisomers. Its unique shape and reactivity in bidirectional aryne cycloaddition reactions allow for the construction of molecular architectures with high enantiomeric purity that are not accessible using simpler perylene or anthracene building blocks [3]. For groups focused on synthesizing novel π-extended materials with unique chiroptical properties, this compound represents a non-substitutable starting material.

Photophysical Studies of Extended PAHs

As a member of the perylene, coronene, and bisanthene series with a known ionization energy of 6.77 eV [1], Anthra[1,2,3,4-ghi]perylene serves as a well-defined model system for fundamental studies investigating the correlation between π-extension and electronic properties [2]. Its commercial availability as a characterized standard provides a reliable and reproducible foundation for experimental and computational chemists exploring the structure-property relationships in nanographenes.

Application
Selection Property
Validation Focus
Low-Voltage OFET Research
Lower ionization potential relative to perylene
Charge injection efficiency and energy-level alignment
Morphologically Stable Thin Films
Rigid fully-fused core without flexible substituents
Film morphology, π-stacking order, and mobility
Chiral Nanocarbon Architectures
Unique shape and reactivity in aryne cycloadditions
Enantiomeric purity and structural confirmation
Photophysical Model Studies
Well-characterized extended PAH standard
Ionization energy and π-extension correlations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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